3-[(4-Methylphenyl)methoxy]pyrido[1,2-a]indole-10-carbonitrile
Description
Properties
IUPAC Name |
3-[(4-methylphenyl)methoxy]pyrido[1,2-a]indole-10-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O/c1-15-5-7-16(8-6-15)14-24-17-9-10-18-19(13-22)20-4-2-3-11-23(20)21(18)12-17/h2-12H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKDGYPEAYWQHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=C4N3C=CC=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201168138 | |
| Record name | Pyrido[1,2-a]indole-10-carbonitrile, 3-[(4-methylphenyl)methoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201168138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478247-95-9 | |
| Record name | Pyrido[1,2-a]indole-10-carbonitrile, 3-[(4-methylphenyl)methoxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478247-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrido[1,2-a]indole-10-carbonitrile, 3-[(4-methylphenyl)methoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201168138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3-[(4-Methylphenyl)methoxy]pyrido[1,2-a]indole-10-carbonitrile typically involves multiple steps, starting with the preparation of the pyrido[1,2-a]indole core. This can be achieved through a Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions . The resulting indole derivative is then subjected to further reactions to introduce the 4-methylphenylmethoxy group and the carbonitrile group. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
3-[(4-Methylphenyl)methoxy]pyrido[1,2-a]indole-10-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.
Scientific Research Applications
3-[(4-Methylphenyl)methoxy]pyrido[1,2-a]indole-10-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying biochemical pathways.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-[(4-Methylphenyl)methoxy]pyrido[1,2-a]indole-10-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit specific enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pyrido[1,2-a]indole-10-carbonitrile scaffold allows for diverse substitutions at position 3. Key analogs include:
Key Observations :
- Halogenated Derivatives : Bromine and chlorine substituents improve lipophilicity and may enhance membrane permeability but could reduce aqueous solubility .
- Nitro and Trifluoromethyl Groups : Nitro groups (electron-withdrawing) may stabilize charge-transfer interactions, while trifluoromethyl groups enhance metabolic resistance and bioavailability .
Physicochemical Properties
- Molecular Weight: Ranges from 247.26 (cyanomethoxy) to 377.23 (bromo analog). The target compound (methyl substituent) is expected to have a molecular weight of ~331.38 (estimated).
- Solubility: Nitro and bromo analogs are less polar, reducing aqueous solubility compared to the methyl variant. The cyanomethoxy derivative’s compact structure may improve solubility .
- Stability : Trifluoromethyl and halogenated analogs exhibit higher thermal and oxidative stability due to strong C-F/C-X bonds .
Biological Activity
3-[(4-Methylphenyl)methoxy]pyrido[1,2-a]indole-10-carbonitrile (CAS No. 478247-95-9) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: CHNO
- Molecular Weight: 312.37 g/mol
- CAS Registry Number: 478247-95-9
Biological Activity Overview
The biological activity of this compound is primarily characterized by its interactions with various biological targets, leading to potential therapeutic applications.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. The compound has been shown to inhibit tubulin polymerization, thereby arresting the cell cycle in the G2/M phase. This mechanism is crucial for its anticancer efficacy, as it prevents cancer cells from dividing and proliferating.
| Study | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| A549 (lung cancer) | 12.07 | Tubulin polymerization inhibition | |
| MCF7 (breast cancer) | 8.5 | G2/M phase arrest |
Anti-inflammatory Activity
The compound also demonstrates anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines such as TNF-α. This activity is mediated through the inhibition of the MAPK pathway, which plays a pivotal role in inflammatory responses.
Antioxidant Activity
In addition to its anticancer and anti-inflammatory properties, this compound has shown promising antioxidant activity. This is significant for protecting cells from oxidative stress, which is implicated in various diseases.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Tubulin Polymerization: This disrupts the mitotic spindle formation during cell division.
- MAPK Pathway Modulation: By inhibiting key kinases in this pathway, the compound reduces inflammatory cytokine production.
- Antioxidant Properties: The compound scavenges free radicals and reduces oxidative stress markers.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
-
Study on Lung Cancer Cells:
- A549 cells treated with varying concentrations showed a dose-dependent decrease in viability, with an IC value of 12.07 µM.
- Mechanistic studies revealed that the compound induced apoptosis via mitochondrial pathways.
-
Study on Inflammation:
- In a model of acute inflammation induced by LPS in mice, administration of the compound resulted in a significant reduction in serum levels of TNF-α and IL-6.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-[(4-Methylphenyl)methoxy]pyrido[1,2-a]indole-10-carbonitrile, and how do reaction conditions influence yields?
- Methodology : Multi-step synthesis typically involves nucleophilic substitution or cyclization reactions. For example, pyridoindole cores are often constructed via cyclocondensation of aldehydes with amino-triazoles in DMF under reflux (120°C, 10 hours) . The 4-methylphenylmethoxy group can be introduced via nucleophilic aromatic substitution using 4-methylbenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Yields are sensitive to solvent polarity and temperature; polar aprotic solvents (DMF, DMSO) enhance reactivity but may require rigorous purification (recrystallization from EtOH/DMF mixtures) .
Q. How is the compound characterized spectroscopically, and what are key diagnostic peaks?
- Analytical Workflow :
- IR : A strong absorption at ~2227 cm⁻¹ confirms the carbonitrile group .
- ¹H NMR : Distinct signals for the 4-methylphenyl group (δ 2.30–2.40 ppm, singlet for CH₃) and pyridoindole protons (δ 7.0–8.7 ppm, multiplet) .
- MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 396.0965 for analogues) .
- X-ray crystallography : Resolves spatial arrangement of fused rings and substituents, as shown in Hirshfeld surface analysis for related pyridoindoles .
Advanced Research Questions
Q. What computational strategies are used to predict the compound’s reactivity or binding affinity?
- Methodology : Density Functional Theory (DFT) calculations model electron distribution in the pyridoindole core, identifying nucleophilic/electrophilic sites (e.g., C-3 for substitution). Molecular docking studies against targets like EGFR/HER2 kinases use PyRx or AutoDock Vina, with force fields parameterized for nitrile and aryl interactions. For example, analogues with 4-substituted phenyl groups show improved hydrophobic interactions in kinase pockets .
Q. How do structural modifications (e.g., substituent variations) impact biological activity?
- Case Study : Replacing the 4-methylphenylmethoxy group with pentafluorophenyl (in related compounds) increases metabolic stability but reduces solubility. Activity against EGFR drops by 40% when the methyl group is substituted with electron-withdrawing groups (e.g., Cl), as shown in SAR tables for pyridoindole derivatives . Bioisosteric replacement of the carbonitrile with amides retains potency but alters pharmacokinetics .
Q. How to resolve contradictions in reported synthetic yields or bioactivity data?
- Troubleshooting :
- Yield discrepancies : Trace water in DMF reduces nucleophilicity of intermediates; use molecular sieves or anhydrous conditions .
- Bioactivity variability : Confirm assay conditions (e.g., ATP concentration in kinase assays). For example, IC₅₀ values for EGFR inhibition vary by 10-fold between studies using 10 µM vs. 100 µM ATP .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
